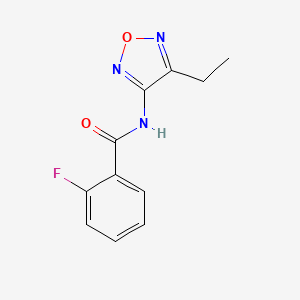

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-etil-1,2,5-oxadiazol-3-il)-2-fluorobenzamida es un compuesto químico que pertenece a la clase de los oxadiazoles. Este compuesto se caracteriza por la presencia de un anillo oxadiazol, que es un anillo de cinco miembros que contiene dos átomos de nitrógeno y un átomo de oxígeno. El compuesto también presenta una porción de fluorobenzamida, que incluye un anillo de benceno sustituido con un átomo de flúor y un grupo amida. La estructura única de N-(4-etil-1,2,5-oxadiazol-3-il)-2-fluorobenzamida la convierte en un tema interesante para diversos estudios científicos y aplicaciones.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(4-etil-1,2,5-oxadiazol-3-il)-2-fluorobenzamida generalmente implica la reacción de ácido 4-etil-1,2,5-oxadiazol-3-carboxílico con 2-fluoroanilina en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina. La reacción generalmente se lleva a cabo en un disolvente orgánico como diclorometano o dimetilformamida a temperatura ambiente. El producto resultante se purifica luego por recristalización o cromatografía en columna.

Métodos de producción industrial

En un entorno industrial, la producción de N-(4-etil-1,2,5-oxadiazol-3-il)-2-fluorobenzamida puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, puede mejorar aún más la escalabilidad de la síntesis.

Análisis De Reacciones Químicas

Tipos de reacciones

N-(4-etil-1,2,5-oxadiazol-3-il)-2-fluorobenzamida puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: El átomo de flúor en la porción de benzamida se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido o peróxido de hidrógeno en presencia de un catalizador.

Reducción: Hidruro de aluminio y litio en éter anhidro o borohidruro de sodio en metanol.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.

Principales productos formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de aminas o alcoholes.

Sustitución: Formación de benzamidas sustituidas con varios grupos funcionales.

Aplicaciones Científicas De Investigación

N-(4-etil-1,2,5-oxadiazol-3-il)-2-fluorobenzamida tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.

Biología: Se estudia por sus posibles actividades biológicas, como propiedades antimicrobianas, antifúngicas y anticancerígenas.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluso como candidato a fármaco para diversas enfermedades.

Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de productos químicos especiales.

Mecanismo De Acción

El mecanismo de acción de N-(4-etil-1,2,5-oxadiazol-3-il)-2-fluorobenzamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a sus posibles efectos anticancerígenos. Además, el compuesto puede interactuar con las membranas celulares, afectando su integridad y función.

Comparación Con Compuestos Similares

Compuestos similares

- N-(4-etil-1,2,5-oxadiazol-3-il)-3,5,6-trimetil-2-benzofurancarboxamida

- N-(4-etil-1,2,5-oxadiazol-3-il)-4-metoxibenzamida

- N-(4-etil-1,2,5-oxadiazol-3-il)-2-(2-metoxifenoxi)acetamida

Unicidad

N-(4-etil-1,2,5-oxadiazol-3-il)-2-fluorobenzamida es única debido a la presencia tanto del anillo oxadiazol como de la porción de fluorobenamida. Esta combinación confiere propiedades químicas y biológicas distintas al compuesto, lo que lo convierte en un tema valioso para la investigación y el desarrollo. El átomo de flúor en la porción de benzamida puede mejorar la estabilidad y la biodisponibilidad del compuesto, mientras que el anillo oxadiazol puede contribuir a su actividad biológica.

Actividad Biológica

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the 1,2,5-oxadiazole ring combined with a fluorobenzamide moiety suggests a variety of interactions with biological targets, which may lead to therapeutic applications in areas such as anti-cancer and anti-malarial treatments.

Chemical Structure and Properties

The molecular formula of this compound is C11H10FN3O2 with a molecular weight of 235.21 g/mol. The compound features an ethyl substitution on the oxadiazole ring and a fluorine atom on the benzamide moiety, enhancing its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H10FN3O2 |

| Molecular Weight | 235.21 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

Antiplasmodial Activity

Research indicates that compounds similar to this compound exhibit significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. For instance, some oxadiazole derivatives have demonstrated high selectivity and potency against both chloroquine-sensitive and resistant strains of the parasite. The structure–activity relationship (SAR) studies reveal that modifications in the oxadiazole and benzamide components can significantly influence biological activity.

Case Study: Antiplasmodial Potency

A study highlighted that derivatives with specific substitutions showed promising IC50 values against P. falciparum. For example:

- Compound : N-(4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide

Anticancer Properties

This compound has also been studied for its anticancer properties. Similar oxadiazole-containing compounds have shown the ability to modulate key molecular targets involved in cell proliferation and apoptosis pathways.

Case Study: Anticancer Activity

In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. For instance:

- Compound : N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide

The biological mechanisms through which this compound exerts its effects may involve:

- Enzyme Inhibition : Interaction with enzymes related to cancer cell proliferation.

- Molecular Docking Studies : These studies suggest potential binding affinities to specific receptors involved in disease pathways.

Comparative Analysis of Related Compounds

To further understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide | Antiplasmodial | High selectivity index against resistant strains |

| N-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide | Antifungal | Effective against phytopathogenic fungi |

| N-[4-(3-chloro phenyl)-1,2,5 oxadiazol -3 yl]-3 methylbenzamide | Anticancer | Modulates specific cancer pathways |

Propiedades

Fórmula molecular |

C11H10FN3O2 |

|---|---|

Peso molecular |

235.21 g/mol |

Nombre IUPAC |

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-fluorobenzamide |

InChI |

InChI=1S/C11H10FN3O2/c1-2-9-10(15-17-14-9)13-11(16)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,15,16) |

Clave InChI |

FAFJFEHFXBWXHB-UHFFFAOYSA-N |

SMILES canónico |

CCC1=NON=C1NC(=O)C2=CC=CC=C2F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.